molecular formula C15H28N2O4 B1522392 Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate CAS No. 1221791-66-7

Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate

Cat. No. B1522392
CAS RN: 1221791-66-7
M. Wt: 300.39 g/mol
InChI Key: AIHSGAZQMZQXDV-UHFFFAOYSA-N
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Description

Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate is a chemical compound with the CAS Number: 1221791-66-7 . It has a molecular weight of 300.4 and its IUPAC name is ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H28N2O4/c1-5-20-13(18)12-6-9-17(10-7-12)11-8-16-14(19)21-15(2,3)4/h12H,5-11H2,1-4H3, (H,16,19) . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

As mentioned earlier, this compound is used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . The specific reactions and mechanisms involving this compound are not detailed in the search results.


Physical And Chemical Properties Analysis

This compound is a liquid at 20°C . It has a boiling point of 140°C at 0.098 mmHg and a specific gravity of 1.05 at 20/20°C . The refractive index is 1.46 .

Safety And Hazards

This compound is classified as an irritant . It causes skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

properties

IUPAC Name

ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-20-13(18)12-6-9-17(10-7-12)11-8-16-14(19)21-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHSGAZQMZQXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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